Methyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide
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Overview
Description
“Methyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide” is an organic compound known as an anilide . Anilides are organic heterocyclic compounds derived from oxoacids by replacing an OH group by the NHPh group or derivative formed by ring substitution . It is a systemic agricultural fungicide and seed treatment agent .
Molecular Structure Analysis
The molecular formula of this compound is C12H13NO2S . Its isomeric SMILES representation is CC1=C(SCCO1)C(=O)Nc2ccccc2 . The molecular weight is 235.302 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 235.302 . The compound is non-polymeric . The formal charge is 0 . It has 29 atoms, 0 chiral atoms, and 30 bonds . It has 6 aromatic bonds .Scientific Research Applications
Chemical Reactivity and Synthesis Applications
One study explores the peculiar reaction behavior of 1,3-oxathiolan-5-one derivatives towards various reagents, revealing the potential to generate a range of heterocyclic systems. This work demonstrates the compound's versatility in synthesizing fused heterocyclic systems with potential antioxidant and cytotoxic activities, highlighting its utility in medicinal chemistry research (Hamama, Ibrahim, Ghaith, & Zoorob, 2017).
Stereochemistry and Structural Analysis
Another research focus is on the synthesis and stereochemistry of 3-oxo-1,3-oxathiolane derivatives. Through oxidation reactions and structural characterization, including NMR spectroscopy and molecular modeling, this study provides insight into the stereochemical configurations of these compounds, contributing to the understanding of their chemical behavior and potential applications in synthesis and drug design (Pihlaja, Sinkkonen, & Stájer, 2008).
Antioxidant and Cytotoxicity Evaluation
The antioxidant and cytotoxic properties of synthesized compounds derived from Methyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide were evaluated, demonstrating potential therapeutic applications. These studies highlight the compound's role in developing new antioxidant and anticancer agents (Grygoriv et al., 2018).
Mitochondrial Activities and Fungicide Action
The mode of action of oxathiin systemic fungicides, including derivatives of this compound, was investigated in relation to their effect on mitochondrial activities. This research provides valuable insights into the biochemical mechanisms underlying the fungicidal activity of these compounds, offering a foundation for developing new fungicides with improved efficacy and safety profiles (Mathre, 1971).
Mechanism of Action
Target of Action
The primary target of Methyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide is the Succinate Dehydrogenase [ubiquinone] flavoprotein subunit, mitochondrial . This enzyme plays a crucial role in the citric acid cycle, also known as the Krebs cycle, which is a key metabolic pathway that unifies carbohydrate, fat, and protein metabolism.
Mode of Action
This compound interacts with its target by inhibiting the action of the succinate dehydrogenase enzyme . This inhibition disrupts the normal functioning of the citric acid cycle, leading to a decrease in the production of ATP, the main energy currency of the cell.
Result of Action
The inhibition of succinate dehydrogenase by this compound leads to a disruption in energy production within the cell. This can result in a variety of cellular effects, depending on the specific cell type and the organism’s overall metabolic state. In fungi, this disruption can prevent growth and reproduction, making the compound an effective fungicide .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances that can interact with the compound. For example, in agricultural applications, the compound’s effectiveness can be influenced by soil composition, moisture levels, and the presence of other organisms .
Biochemical Analysis
Biochemical Properties
Anilides are organic heterocyclic compounds derived from oxoacids by replacing an OH group by the NHPh group or derivative formed by ring substitution .
Molecular Mechanism
The molecular mechanism of action of Methyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide is not well established. It is suggested that it might interact with Succinate dehydrogenase [ubiquinone] flavoprotein subunit, a mitochondrial enzyme . More detailed studies are required to confirm this and to elucidate the exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
methyl 4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5S/c1-16-12(13)10-11(9-5-3-2-4-6-9)18(14,15)8-7-17-10/h2-6H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCGJKMKRNBWMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(S(=O)(=O)CCO1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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